molecular formula C6H11F3O B2468495 6,6,6-Trifluoro-1-hexanol CAS No. 65611-47-4

6,6,6-Trifluoro-1-hexanol

Cat. No.: B2468495
CAS No.: 65611-47-4
M. Wt: 156.148
InChI Key: KQJFLYJMTLQJEW-UHFFFAOYSA-N
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Description

6,6,6-Trifluoro-1-hexanol is an organic compound with the molecular formula C6H11F3O. It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexanol chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical processes .

Scientific Research Applications

6,6,6-Trifluoro-1-hexanol has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,6-Trifluoro-1-hexanol can be achieved through several methods. One common approach involves the reaction of hexanal with trifluoromethyl iodide in the presence of a base, followed by reduction. The reaction conditions typically include:

    Reagents: Hexanal, trifluoromethyl iodide, base (e.g., potassium carbonate), reducing agent (e.g., lithium aluminum hydride).

    Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or catalytic hydrogenation. These methods aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluoro-1-hexanol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic medium, potassium permanganate in neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for conversion to chlorides, phosphorus tribromide for conversion to bromides.

Major Products Formed

    Oxidation: 6,6,6-Trifluorohexanal, 6,6,6-Trifluorohexanoic acid.

    Reduction: 6,6,6-Trifluorohexane.

    Substitution: 6,6,6-Trifluorohexyl chloride, 6,6,6-Trifluorohexyl bromide.

Mechanism of Action

The mechanism of action of 6,6,6-Trifluoro-1-hexanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of enzyme activity, receptor binding, and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    6,6,6-Trifluoro-1-hexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    6,6,6-Trifluoro-1-hexanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different reactivity and applications.

    6,6,6-Trifluorohexanal: An aldehyde derivative with distinct chemical properties and reactivity.

Uniqueness

6,6,6-Trifluoro-1-hexanol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased acidity of the hydroxyl proton and enhanced lipophilicity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

6,6,6-trifluorohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c7-6(8,9)4-2-1-3-5-10/h10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJFLYJMTLQJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871452
Record name 6,6,6-Trifluoro-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65611-47-4
Record name 6,6,6-Trifluoro-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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